Fosmidomycin

Descripción general

Descripción

Fosmidomicina es un antibiótico que se aisló originalmente de caldos de cultivo de bacterias del género Streptomyces . Inhibe específicamente la 1-desoxi-D-xilulosa 5-fosfato reductoisomerasa, una enzima clave en la vía no mevalonato de la biosíntesis de isoprenoides . Esta vía es esencial para muchas bacterias y protozoos patógenos, pero está ausente en los humanos, lo que convierte a la fosmidomicina en un candidato prometedor para la terapia antimicrobiana .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La fosmidomicina se puede sintetizar mediante un proceso de varios pasos que implica la formación de intermedios clave. Una ruta sintética común implica la reacción del ácido 3-aminopropilfosfónico con formaldehído e hidroxilamina para formar el producto deseado . Las condiciones de reacción suelen incluir un catalizador ácido o básico para facilitar la formación del grupo N-formil-N-hidroxilo .

Métodos de Producción Industrial

La producción industrial de fosmidomicina implica procesos de fermentación utilizando cepas genéticamente modificadas de bacterias Streptomyces . Estas cepas están optimizadas para producir altos rendimientos de fosmidomicina, que luego se extrae y purifica utilizando técnicas cromatográficas estándar .

Análisis De Reacciones Químicas

Tipos de Reacciones

La fosmidomicina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La fosmidomicina se puede oxidar para formar varios derivados con actividad biológica alterada.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Las condiciones de reacción suelen implicar temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas .

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios análogos de fosmidomicina con grupos funcionales modificados. Estos análogos a menudo se prueban para determinar su actividad biológica para identificar posibles mejoras con respecto al compuesto original .

Aplicaciones Científicas De Investigación

Antimalarial Activity

Fosmidomycin has been extensively studied for its efficacy against Plasmodium falciparum. Clinical trials have demonstrated its effectiveness, particularly when used in combination with other antibiotics like clindamycin.

-

Case Study: Combination Therapy

A study involving patients with uncomplicated malaria showed that a combination of this compound and clindamycin resulted in a 100% cure rate, while monotherapy with this compound alone had a significantly lower cure rate (22%) after 28 days . The pharmacokinetic profiles indicated that both drugs reached steady-state concentrations effectively, facilitating rapid parasite clearance . -

Table: Efficacy of this compound in Malaria Treatment

Treatment Type Cure Rate (%) Recurrence Rate (%) Duration (Days) This compound Monotherapy 22 High >4 This compound + Clindamycin 100 Low 7

Bacterial Infections

This compound has also been reconsidered as a treatment option for multidrug-resistant bacterial infections due to its broad-spectrum activity against various Gram-positive and Gram-negative bacteria.

-

Case Study: Multidrug-Resistant Infections

Research indicates that this compound is effective against methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase-producing Escherichia coli. Its rapid bactericidal effect makes it suitable for empirical therapy in cases of sepsis and urinary tract infections . -

Table: Antibacterial Spectrum of this compound

Pathogen Type Activity Methicillin-resistant Staphylococcus aureus Effective Extended-spectrum beta-lactamase-producing E. coli Effective Enterococcus faecalis Effective

Research Findings

Recent studies have highlighted various aspects of this compound's pharmacodynamics and pharmacokinetics, supporting its clinical applications.

- Pharmacokinetics : this compound exhibits favorable absorption characteristics, achieving high urinary concentrations post-administration. Studies show that it maintains effective plasma levels without significant accumulation over multiple doses .

- Efficacy Trials : Clinical trials have emphasized the necessity for combination therapies to mitigate recrudescence rates observed with monotherapy. Data from trials indicate that while this compound alone may not completely eradicate malaria parasites, its use in combination with other agents can enhance treatment outcomes .

Mecanismo De Acción

La fosmidomicina ejerce sus efectos inhibiendo la enzima 1-desoxi-D-xilulosa 5-fosfato reductoisomerasa . Esta enzima es crucial para la vía no mevalonato de la biosíntesis de isoprenoides, que es esencial para la supervivencia de muchas bacterias y protozoos patógenos . Al bloquear esta vía, la fosmidomicina efectivamente priva a los patógenos de precursores isoprenoides esenciales, lo que lleva a su muerte .

Comparación Con Compuestos Similares

La fosmidomicina es única en su inhibición específica de la 1-desoxi-D-xilulosa 5-fosfato reductoisomerasa . Compuestos similares incluyen:

FR900098: Otro inhibidor de la misma enzima, pero con diferentes propiedades farmacocinéticas.

Análogos del 2-C-metil-D-eritritol 4-fosfato: Estos compuestos también se dirigen a la vía no mevalonato, pero difieren en su estructura química y modo de acción.

La fosmidomicina se destaca por su alta especificidad y baja toxicidad, lo que la convierte en un candidato prometedor para su desarrollo futuro como agente antimicrobiano .

Actividad Biológica

Fosmidomycin is a phosphonic acid antibiotic that has garnered attention for its unique mechanism of action and potential therapeutic applications, particularly in treating malaria and bacterial infections. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical settings, and recent research findings.

This compound acts primarily by inhibiting the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which is crucial in the non-mevalonate pathway (NMP) of isoprenoid biosynthesis. This pathway is absent in humans, making this compound a selective agent against certain pathogens.

- Inhibition of DXR : this compound binds competitively to the active site of DXR, preventing the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) .

Antimicrobial Activity

This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria and some Gram-positive strains. Its effectiveness has been evaluated against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum.

Table 1: Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus anthracis | 0.78 μg/mL |

| Escherichia coli | Varies; generally low MIC |

| Staphylococcus aureus | Higher MIC for methicillin-resistant strains |

| Mycobacterium tuberculosis | >500 μg/mL (ineffective) |

This compound's efficacy against Bacillus anthracis highlights its potential as a therapeutic agent in bioterrorism scenarios .

Treatment of Malaria

This compound has shown significant promise in treating malaria, particularly when used in combination with other drugs like clindamycin or piperaquine. Clinical trials have demonstrated its ability to rapidly clear parasites and resolve symptoms in patients with P. falciparum malaria.

- Efficacy in Trials : In a study involving children in Gabon, this compound-clindamycin achieved a cure rate of 100% within various treatment durations (5 to 2 days) . Another trial with this compound-piperaquine reported a PCR-corrected day 28 ACPR rate of 100% .

Table 2: Clinical Outcomes from this compound Studies

| Study Location | Treatment Regimen | Cure Rate (Day 14) | Adverse Events |

|---|---|---|---|

| Gabon | This compound-Clindamycin | 100% (5 days) | Mild gastrointestinal |

| Thailand | This compound alone | 78% | Mild side effects |

| Multiple | This compound-Piperaquine | 100% | Transient QT prolongation |

Resistance and Challenges

Despite its efficacy, this compound faces challenges related to resistance mechanisms. The primary route of resistance identified is through mutations in the glpT gene, which encodes for a transporter that facilitates this compound entry into bacterial cells . Research into prodrug analogs aims to enhance cellular uptake and circumvent this resistance pathway.

Recent Research Findings

Recent studies have focused on optimizing this compound's pharmacokinetic properties and exploring its use in combination therapies. For instance:

- Prodrug Development : Lipophilic esters of this compound have been synthesized to improve cell penetration and antibacterial activity against resistant strains .

- Inhibition of Biofilm Formation : Research indicates that this compound can inhibit biofilm production by methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role in treating chronic infections .

Propiedades

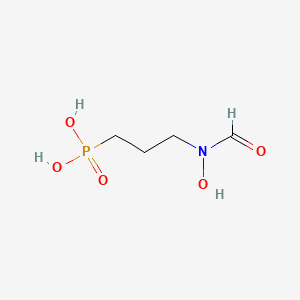

IUPAC Name |

3-[formyl(hydroxy)amino]propylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c6-4-5(7)2-1-3-11(8,9)10/h4,7H,1-3H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXWDTUCERCKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(C=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66508-37-0 (mono-hydrochloride salt) | |

| Record name | Fosmidomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70216712 | |

| Record name | Fosmidomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66508-53-0 | |

| Record name | P-[3-(Formylhydroxyamino)propyl]phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66508-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosmidomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosmidomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosmidomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSMIDOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5829E3D9I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.